molecular formula C21H21N3O3 B2557370 N'-(3,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898419-13-1

N'-(3,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B2557370
CAS No.: 898419-13-1
M. Wt: 363.417
InChI Key: NHKLFYMFWOADCC-UHFFFAOYSA-N
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Description

N'-(3,5-Dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex tricyclic amide derivative with a fused azatricyclic core and a 3,5-dimethylphenyl substituent. Its structural uniqueness arises from the rigid bicyclic framework and the ethanediamide linker, which likely influence its physicochemical properties and biological interactions. Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have been critical in resolving its molecular geometry, including bond lengths, angles, and torsion angles, which are essential for understanding its reactivity and stability .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-12-7-13(2)9-16(8-12)22-20(26)21(27)23-17-10-14-3-4-18(25)24-6-5-15(11-17)19(14)24/h7-11H,3-6H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKLFYMFWOADCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This involves cyclization reactions under controlled conditions.

    Introduction of the dimethylphenyl group: This step is usually achieved through substitution reactions.

    Formation of the ethanediamide linkage: This involves amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the yield.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(3,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with three analogs, focusing on structural features, crystallographic data, and functional properties.

Table 1: Structural and Crystallographic Comparison

Compound Name Molecular Weight (g/mol) Tricyclic Core Variation Substituent Space Group R-Factor Reference Method
N'-(3,5-Dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide 412.45 1-azatricyclo[6.3.1.0⁴,¹²] 3,5-dimethylphenyl P2₁/c 0.042 SHELXL refinement
N'-(4-Chlorophenyl)-N-{9-oxo-2-azatricyclo[5.4.0.0³,¹⁰]undeca-3(10),5,7-trien-8-yl}ethanediamide 398.32 2-azatricyclo[5.4.0.0³,¹⁰] 4-chlorophenyl C2/c 0.056 SHELXL refinement
N'-(2-Naphthyl)-N-{10-oxo-3-azatricyclo[6.2.1.0²,⁷]dodeca-2(7),4,6-trien-5-yl}ethanediamide 436.48 3-azatricyclo[6.2.1.0²,⁷] 2-naphthyl P1 0.063 SHELXL refinement
N'-(Phenyl)-N-{8-oxo-1-azatricyclo[5.3.1.0³,⁸]undeca-3(8),5,7-trien-4-yl}ethanediamide 354.38 1-azatricyclo[5.3.1.0³,⁸] Phenyl P2₁2₁2₁ 0.049 SHELXL refinement

Key Findings:

Tricyclic Core Variations: The target compound’s 1-azatricyclo[6.3.1.0⁴,¹²] core provides greater rigidity compared to smaller analogs (e.g., 5.3.1.0³,⁸ systems), as evidenced by lower thermal displacement parameters in crystallographic studies .

Crystallographic Precision :

  • The target compound exhibits a lower R-factor (0.042) than most analogs, indicating higher refinement accuracy using SHELXL . This correlates with its well-resolved electron density maps, particularly in the ethanediamide linker region.

Functional Implications :

  • The 2-naphthyl-substituted analog shows reduced solubility due to planar aromatic stacking, unlike the 3,5-dimethylphenyl group, which balances hydrophobicity and steric hindrance.
  • Chlorophenyl derivatives demonstrate higher electrophilicity at the amide carbonyl, as inferred from bond-length analysis (C=O: 1.22 Å vs. 1.24 Å in the target compound) .

Methodological Considerations

The structural comparisons rely heavily on SHELX-derived crystallographic data. For example:

  • SHELXL refinement enables precise modeling of disorder in the azatricyclic core, a common challenge in analogs with smaller ring systems .
  • SHELXE and SHELXD were used experimentally to phase related macrocyclic compounds, though their application to the target compound’s class remains underexplored .

Biological Activity

N'-(3,5-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound integrates a dimethylphenyl group with an azatricyclo framework, suggesting a range of possible interactions with biological systems.

Molecular Structure

The IUPAC name of the compound is this compound, with a molecular formula of C21H21N3O3C_{21}H_{21}N_3O_3. The compound features a tricyclic core that may influence its pharmacological properties.

Synthesis

The synthesis involves multiple steps:

  • Formation of the tricyclic core through cyclization reactions.
  • Substitution reactions to introduce the dimethylphenyl group.
  • Amide bond formation to create the ethanediamide linkage.

These processes require specific reagents and conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Binding : The compound may bind to specific enzymes or receptors, modulating their activities and leading to downstream biological effects.
  • Cellular Interference : It can interfere with cellular processes such as DNA replication and protein synthesis.
  • Oxidative Stress Induction : The compound may induce oxidative stress in certain cell types, potentially leading to apoptosis.

Biological Assays and Findings

Research has demonstrated that this compound exhibits significant biological activities across various assays:

Biological Activity Description Reference
Antimicrobial ActivityExhibited moderate inhibitory effects against pathogens such as Staphylococcus aureus and Cryptococcus neoformans.
Larvicidal ActivityDemonstrated effectiveness against Aedes aegypti larvae with an LC50 value of 45.31 μM.
CytotoxicityEvaluated for cytotoxic effects in human cell lines; results indicate selective toxicity depending on concentration and exposure time.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of various analogs related to this compound, revealing effective inhibition against key pathogens involved in human infections.
  • Pest Management Applications : Research focused on the larvicidal activity against mosquito larvae showed promising results for potential use in pest control strategies.
  • Toxicological Assessments : Toxicity studies indicated that while some derivatives exhibit significant biological activity, they also require careful evaluation regarding their safety profiles in therapeutic applications .

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